5-Phenylisoxazol-3-amine Hydrochloride: A Versatile Heterocyclic Scaffold for Medicinal Chemistry
5-Phenylisoxazol-3-amine Hydrochloride: A Versatile Heterocyclic Scaffold for Medicinal Chemistry
Topic: 5-Phenylisoxazol-3-amine hydrochloride (CAS 93113-35-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
5-Phenylisoxazol-3-amine hydrochloride (CAS 93113-35-0) is a critical heterocyclic building block in modern drug discovery. Distinguished by its rigid isoxazole core and exocyclic amine, it serves as a robust bioisostere for amide bonds and a privileged scaffold for designing ligands targeting glutamate receptors (AMPA/NMDA), histone deacetylases (HDACs), and various kinases. Unlike flexible aliphatic amines, the 5-phenylisoxazole moiety provides a defined vector for substituent orientation, enhancing binding affinity through π-π stacking and hydrogen bonding interactions. This guide details its physicochemical profile, synthetic pathways, and application protocols for leveraging this scaffold in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature and Identification[2]
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IUPAC Name: 5-Phenylisoxazol-3-amine hydrochloride[1]
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Common Name: 3-Amino-5-phenylisoxazole HCl
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CAS Number: 93113-35-0 (Salt); 4369-55-5 (Free Base)
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Molecular Formula: C
H N O[2] · HCl -
Molecular Weight: 196.63 g/mol (Salt); 160.17 g/mol (Free Base)
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SMILES: Cl.Nc1cc(on1)c2ccccc2
Physical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | >200°C (Decomposition) | Free base melts at 110–114°C [1]. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | HCl salt improves aqueous solubility vs. free base. |
| pKa | ~2.0–2.5 (Conjugate acid of isoxazole N) | The exocyclic amine is weakly basic due to electron withdrawal by the ring. |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents. |
Structural Significance
The isoxazole ring acts as a bioisostere for carboxylic acids, esters, and amides. In 5-phenylisoxazol-3-amine, the 3-amino group functions as a hydrogen bond donor, while the ring nitrogen acts as a weak acceptor. The 5-phenyl group provides a hydrophobic anchor, often occupying the "deep pocket" in enzyme active sites (e.g., HDACs or kinases).
Synthetic Routes & Manufacturing
The synthesis of the 3-amino-5-phenylisoxazole core is regioselective. The most robust method involves the cyclization of
Core Synthesis Pathway (Graphviz)
The following diagram illustrates the regioselective formation of the 3-amino isomer over the 5-amino isomer, a common challenge in isoxazole chemistry.
Caption: Regioselective synthesis of 5-phenylisoxazol-3-amine via base-mediated cyclization of benzoylacetonitrile [2].
Key Synthetic Considerations
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Regiocontrol: Reaction pH is critical.[3] Basic conditions (pH > 10) favor the formation of 3-amino-5-phenylisoxazole. Acidic conditions or different substituted precursors can lead to the 5-amino-3-phenyl isomer [3].
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Salt Formation: The hydrochloride salt is generated to enhance stability and shelf-life. It is typically precipitated by adding anhydrous HCl in diethyl ether to a solution of the free base in ethanol or ethyl acetate.
Biological Applications & Mechanism of Action
Pharmacological Targets
This scaffold is not merely a passive linker; it actively engages target proteins:
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HDAC Inhibition: Derivatives of 3-phenylisoxazole have shown potency against Histone Deacetylase 1 (HDAC1), a target for prostate cancer therapy.[4][5] The isoxazole acts as a "cap" group or linker that orients the zinc-binding domain [4].
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Glutamate Receptor Modulation: Structural similarity to AMPA and Muscimol allows these derivatives to probe glutamate and GABA binding sites. The rigid ring restricts conformational freedom, improving selectivity for specific receptor subtypes.
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Xanthine Oxidase: 5-Phenylisoxazole-3-carboxylic acid derivatives (metabolically related) are known inhibitors.
Mechanism of Interaction (Graphviz)
The diagram below models the binding mode of a generic 5-phenylisoxazol-3-amine derivative within a hydrophobic enzyme pocket (e.g., HDAC or Kinase).
Caption: Pharmacophore mapping of 5-phenylisoxazol-3-amine showing key binding interactions in a theoretical active site.
Experimental Protocols
Protocol A: Amide Coupling (Derivatization)
Objective: Functionalize the 3-amino group to create a bioactive amide derivative. Rationale: The exocyclic amine is less nucleophilic than an aliphatic amine due to the electron-withdrawing isoxazole ring. Standard coupling requires activation.
Materials:
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5-Phenylisoxazol-3-amine HCl (1.0 eq)[1]
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Carboxylic Acid Partner (1.1 eq)
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HATU (1.2 eq) or T3P (Propylphosphonic anhydride)
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DIPEA (3.0 eq)
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DMF (Anhydrous)
Procedure:
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Free Basing: Dissolve the HCl salt in DMF. Add 1.0 eq of DIPEA and stir for 10 mins to liberate the free amine in situ.
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Activation: In a separate vial, mix the Carboxylic Acid, HATU, and 1.0 eq DIPEA in DMF. Stir for 15 mins at RT.
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Coupling: Add the activated acid solution to the amine solution.
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Reaction: Stir at 50°C for 4–12 hours. (Note: Elevated temperature is often required due to the lower nucleophilicity of the heteroaryl amine).
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Workup: Dilute with ethyl acetate, wash with sat. NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Quality Control (HPLC)
Objective: Verify purity of the HCl salt before use in biological assays.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
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Expected Retention: The compound is moderately lipophilic; expect elution around 50-60% B.
Handling, Stability & Safety
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Storage: Store at room temperature in a desiccator. The HCl salt is hygroscopic; exposure to moisture may lead to clumping and hydrolysis over extended periods.
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Safety:
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Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid assay interference.
References
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ChemicalBook. (2025).[4] 5-Amino-3-phenylisoxazole Properties and Melting Point. Link
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Manna, A., et al. (2024).[6] "Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline." Organic Letters, 26(41), 8774-8779. Link
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Johnson, L., et al. (2013).[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[3] Link
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Zhang, Y., et al. (2024).[6] "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." European Journal of Medicinal Chemistry (via PMC/ResearchGate). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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